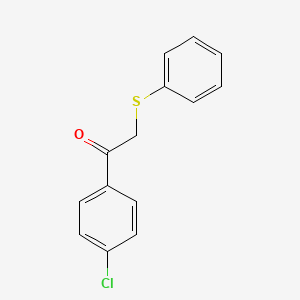

1-(4-Chlorophenyl)-2-(phenylthio)ethanone

Description

1-(4-Chlorophenyl)-2-(phenylthio)ethanone is a sulfur-containing aromatic ketone characterized by a 4-chlorophenyl group and a phenylthioether moiety attached to an ethanone core. Its synthesis involves the reaction of 1-mercapto-3-phenylisoquinoline with 2-bromo-1-(4-chlorophenyl)-2-phenylethanone in ethanol under nitrogen, followed by purification via recrystallization from ether . The crystal structure refinement, performed using SHELX software, confirms the planar geometry of the aromatic rings and the thioether linkage, with C–H···π interactions stabilizing the molecular packing . This compound serves as a precursor for bioactive molecules, particularly in antimicrobial and antiparasitic research.

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-phenylsulfanylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClOS/c15-12-8-6-11(7-9-12)14(16)10-17-13-4-2-1-3-5-13/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVZUQKWCBSTIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-2-(phenylthio)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with thiophenol in the presence of a base, followed by oxidation to form the desired ethanone. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2-(phenylthio)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carbonyl group can yield the corresponding alcohol, 1-(4-Chlorophenyl)-2-(phenylthio)ethanol, using reducing agents like sodium borohydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles including amines, thiols, and alkoxides.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: 1-(4-Chlorophenyl)-2-(phenylthio)ethanol.

Substitution: Derivatives with different substituents on the phenyl ring.

Scientific Research Applications

1-(4-Chlorophenyl)-2-(phenylthio)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(phenylthio)ethanone involves its interaction with specific molecular targets. The compound may exert its effects through the inhibition of enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes, thereby affecting cell function and viability.

Comparison with Similar Compounds

Key Trends in Substituent Effects

Electron-Withdrawing Groups (Nitro, Chloro):

- Nitro groups on indole (e.g., 1-(5-nitroindol-3-yl)- derivatives) significantly enhance antimalarial activity by improving target affinity .

- Chlorine at the para position (common across all compounds) increases metabolic stability and lipophilicity, aiding membrane penetration .

Heterocyclic Modifications:

- Replacement of phenylthioether with pyrrole () reduces antifungal efficacy compared to econazole, suggesting sulfur linkage is critical for target interaction.

- Triazole-thioether hybrids () may offer dual functionality in antiparasitic applications due to combined hydrogen-bonding and hydrophobic interactions.

Para-Substitution:

Physicochemical Properties

- Thermal Stability: Thioether-linked compounds generally exhibit higher melting points (>150°C) compared to ether or alkyl-linked analogues due to stronger intermolecular interactions .

Biological Activity

1-(4-Chlorophenyl)-2-(phenylthio)ethanone is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse scientific sources.

Chemical Structure and Synthesis

This compound can be synthesized through various organic reactions involving phenylthio and chlorophenyl groups. The general synthetic route involves the reaction of 4-chlorobenzoyl chloride with phenylthiol in the presence of a base, leading to the formation of the target compound.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound demonstrated moderate antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 20 |

| MCF-7 | 25 |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may act as an enzyme inhibitor or modulate receptor functions, which leads to various biological effects:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Receptor Modulation : By binding to specific receptors, it can alter signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several studies have evaluated the biological activity of similar compounds, providing insights into structure-activity relationships (SAR). For instance:

- Thiochroman Derivatives : A study on thiochroman-4-one derivatives revealed that modifications in the sulfur moiety significantly influenced their antileishmanial activity, suggesting a similar potential for thioether-containing compounds like this compound .

- Quinone Derivatives : Research on quinone derivatives demonstrated enhanced antibacterial properties when specific functional groups were introduced, indicating that structural modifications can optimize biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.